molecular formula C12H14N2OS B2646544 (1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797182-44-5

(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No. B2646544
CAS RN: 1797182-44-5
M. Wt: 234.32
InChI Key: VJCXGYFPKDITGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, commonly known as THIP, is a compound that has been studied for its potential use in treating various neurological disorders. THIP is a GABA(A) receptor agonist, and its effects on this receptor have been the subject of extensive research.

Scientific Research Applications

Discovery and Therapeutic Potential

The chemical compound (1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, while not directly found in the searched papers, is structurally related to compounds that have been explored for their potential therapeutic applications. Notably, analogues of this compound have been identified for the potential treatment of cognitive deficits in schizophrenia, as potent and selective agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). These compounds exhibit rapid brain penetration and high oral bioavailability, demonstrating efficacy in auditory sensory gating and novel object recognition models, suggesting their utility in enhancing cognitive performance (Wishka et al., 2006).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, research has been conducted on structurally similar bicyclic compounds, highlighting methodologies for the preparation of cephalosporin derivatives and other complex molecules. These studies emphasize the versatility of bicyclic frameworks in drug development, particularly in creating carriers for a wide range of drugs and exploring the structure-activity relationships crucial for designing potent therapeutic agents (Blau et al., 2008).

Pharmacological Exploration

Further pharmacological explorations of related compounds have identified their potential as serotonin-3 (5-HT3) receptor antagonists, offering insights into the development of novel treatments for conditions such as emesis induced by chemotherapy. The detailed structure-activity relationship studies provide a foundation for the design of more effective and selective therapeutic agents, underscoring the significance of such bicyclic structures in medicinal chemistry (Kawakita et al., 1992).

Metabolic and Excretory Pathway Investigation

The metabolism and excretion of related bicyclic compounds have also been investigated, using radiolabeled studies to elucidate preclinical metabolic pathways. These findings are essential for understanding the pharmacokinetics and dynamics of such compounds, highlighting the importance of stability and metabolic fate in drug development (Shaffer et al., 2006).

properties

IUPAC Name

N-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(13-11-5-2-8-16-11)14-9-3-1-4-10(14)7-6-9/h1-3,5,8-10H,4,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXGYFPKDITGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.